molecular formula C9H14N2O2 B8367250 3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

Cat. No.: B8367250
M. Wt: 182.22 g/mol
InChI Key: ADHVQCZSFFSNCV-UHFFFAOYSA-N
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Description

3-(2-Methoxy-ethoxy)-benzene-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-methoxyethoxy)benzene-1,2-diamine

InChI

InChI=1S/C9H14N2O2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10-11H2,1H3

InChI Key

ADHVQCZSFFSNCV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.80 g (7.43 mmol) 1-(2-Methoxy-ethoxy)-2,3-dinitro-benzene were dissolved in 250 mL MeOH. The solution was evacuated and rinsed with argon several times. 250 mg palladium on charcoal (10%) were added and again the mixture was evacuated and rinsed with argon several times. Finally argon was exchanged by hydrogen (balloon filled with hydrogen) and the mixture was stirred for 2 h at room temperature. The reaction mixture was filtered over “Celite” and the filter residue was washed with 100 mL MeOH. The filtrate was concentrated under vacuo to give pure 3-(2-Methoxy-ethoxy)-benzene-1,2-diamine as a brown oil. Yield: 1.33 g MS (ES+): m/e=183.
Name
1-(2-Methoxy-ethoxy)-2,3-dinitro-benzene
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1 g 2-(2-Methoxy-ethoxy)-6-nitro-phenylamine in 10 mL ethyl acetate and 3 mL ethanol, 4.4 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 6 h. Then, after cooling 50 mL 2 M NaOH were added and the inorganic precipitate was filtered and washed extensivley with ethyl acetate. The filtrate was extracted with exthyl acetate (3×100 ml), the combined organic layers were dried over MgSO4, and the solvents were removed under reduced pressure. The remaining product was pure enough for the next reaction step.
Name
2-(2-Methoxy-ethoxy)-6-nitro-phenylamine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prepared from 1-bromo-2-methoxyethan and 2-amino-3-nitrophenol in analogy to 3-isopropoxy-benzene-1,2-diamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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